

Infliximab In Vitro Stability & Bioactivity

Technical Support Center

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Compound of Interest

Compound Name: *Infliximab*

Cat. No.: *B1170848*

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Welcome to the technical support center for **Infliximab**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and bioactivity of **Infliximab** during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My **Infliximab** solution appears cloudy or contains visible particles. What could be the cause and how can I prevent this?

A1: Cloudiness or particulate formation in your **Infliximab** solution is likely due to protein aggregation or precipitation. This can be caused by several factors:

- **Improper Storage Temperature:** Storing **Infliximab** solutions at inappropriate temperatures can lead to instability. For instance, freeze-thaw cycles have been shown to significantly increase the amount of subvisible particles.^{[1][2]} It is recommended to store reconstituted **Infliximab** solutions at 2-8°C.^[3]
- **Mechanical Stress:** Agitation, such as vigorous shaking or stirring, can induce aggregation.^{[4][5]} When reconstituting or diluting **Infliximab**, it is advisable to swirl the vial gently.^[5]

- **Incorrect pH:** The pH of the solution is critical for maintaining the stability of **Infliximab**. While specific optimal pH ranges are often formulation-dependent, significant deviations from a neutral pH can promote aggregation. The pH of reconstituted and diluted solutions should remain consistent, with variations of only around 0.1 indicating good stability.[6]
- **Inappropriate Diluent:** Reconstitution with dextrose 5% has been shown to cause an irreversible reaction and is not recommended.[7] Use sterile water for injection for reconstitution and 0.9% sodium chloride for further dilution.[3]

Troubleshooting Steps:

- **Visual Inspection:** Always visually inspect the solution for particulate matter and discoloration before use.[3] If particulates are observed, the solution should not be used.[3]
- **Review Handling Procedures:** Ensure that your protocol minimizes mechanical stress. Avoid vigorous mixing and use slow, gentle swirling for reconstitution.[5]
- **Verify Storage Conditions:** Confirm that your **Infliximab** solutions have been stored at the correct temperatures and have not undergone unintended freeze-thaw cycles.[1][2]

Q2: I am observing a decrease in the bioactivity of my **Infliximab** in my cell-based assay. What are the potential reasons?

A2: A loss of bioactivity, often measured by its ability to bind to and neutralize TNF- α , can stem from several factors related to the stability of the antibody.

- **Protein Aggregation and Fragmentation:** Both aggregation and fragmentation can lead to a loss of the functional protein, thereby reducing its bioactivity.[4][8] These can be induced by thermal stress, mechanical stress, or improper storage.[4][8]
- **Chemical Modifications:** Chemical degradation, such as deamidation, can occur over time, especially at elevated temperatures, potentially altering the protein's structure and function.[9][10]
- **Extended Storage:** The biological activity of **Infliximab** can decrease over time, even under recommended storage conditions. However, studies have shown that **Infliximab** can remain

stable and retain its bioactivity for extended periods when stored correctly. For example, reconstituted solutions stored at 4°C have been found to be stable for up to 6 weeks.[\[11\]](#)[\[12\]](#)

Troubleshooting Steps:

- **Assess Physical Stability:** Use techniques like Size Exclusion Chromatography (SEC) to check for the presence of aggregates and fragments in your **Infliximab** sample.
- **Confirm TNF-α Binding:** An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to directly measure the binding activity of your **Infliximab** to TNF-α.[\[13\]](#)[\[14\]](#) A decrease in binding affinity is a direct indicator of reduced bioactivity.
- **Use Freshly Prepared or Properly Stored Aliquots:** To ensure maximum bioactivity, use **Infliximab** from a fresh vial or from aliquots that have been stored under validated conditions.

Q3: What are the recommended storage conditions for reconstituted and diluted **Infliximab** solutions?

A3: The stability of **Infliximab** is highly dependent on concentration and storage temperature. The following tables summarize stability data from various studies.

Quantitative Data Summary

Table 1: Stability of Reconstituted **Infliximab** (10 mg/mL)

Storage Temperature	Duration of Stability	Key Observations	Citations
5 ± 3°C	Up to 30 days	Physicochemical and biological stability maintained.	[15] [16]
25 ± 2°C	Up to 14 days	Physicochemical and biological stability maintained.	[15] [16]
5°C	Up to 14 days	Stable.	[2]
25°C	Up to 7 days	Stable.	[2]
-20°C	Single freeze-thaw cycle	Significant increase in subvisible particles. Not recommended.	[1] [2]

Table 2: Stability of Diluted **Infliximab** (in 0.9% NaCl)

Concentration	Storage Temperature	Duration of Stability	Key Observations	Citations
0.4 mg/mL and 2 mg/mL	5°C	Up to 90 days	Stable.	[2]
0.4 mg/mL and 4.0 mg/mL	5 ± 3°C or 25 ± 2°C	Up to 30 days	Physicochemical and biological stability maintained in polyethylene bags.	[15] [16]
Diluted	25°C	Up to 30 days	Stable.	[2]

Table 3: Impact of Excipients on **Infliximab** Stability

Excipient(s)	Effect	Key Findings	Citations
Sucrose, Dextran, Inulin	Stabilizing	Used in combination, these excipients helped retain physical integrity and biological activity during freeze-drying and spray-drying processes. Freeze-dried formulations conserved TNF- α binding ability after 1 month at 60°C.	[9][10][17]
2-hydroxypropyl- β -cyclodextrin (HP- β -CD)	Stabilizing	Decreased Infliximab self-interaction and suppressed aggregation during stress and long-term stability studies in both liquid and solid formulations.	[18]
Polysorbate 80	Stabilizing	Often used in formulations to minimize shear stress-induced aggregation.	[9][10]

Experimental Protocols

Protocol 1: Assessment of **Infliximab** Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the presence of high molecular weight species (aggregates) and low molecular weight species (fragments) in an **Infliximab** sample.

Methodology:

- System Preparation: Equilibrate a size exclusion chromatography system (e.g., HPLC) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
- Sample Preparation: Dilute the **Infliximab** sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
- Injection: Inject a defined volume of the prepared sample (e.g., 20 μ L) onto the SEC column.
- Elution: Elute the sample isocratically at a constant flow rate.
- Detection: Monitor the eluate using a UV detector at 280 nm.
- Analysis: The monomeric **Infliximab** will elute as the main peak. Aggregates will elute earlier (at a lower retention time), and fragments will elute later (at a higher retention time). Integrate the peak areas to determine the relative percentage of monomer, aggregates, and fragments.

Protocol 2: TNF- α Neutralization Bioassay (Cell-Based)

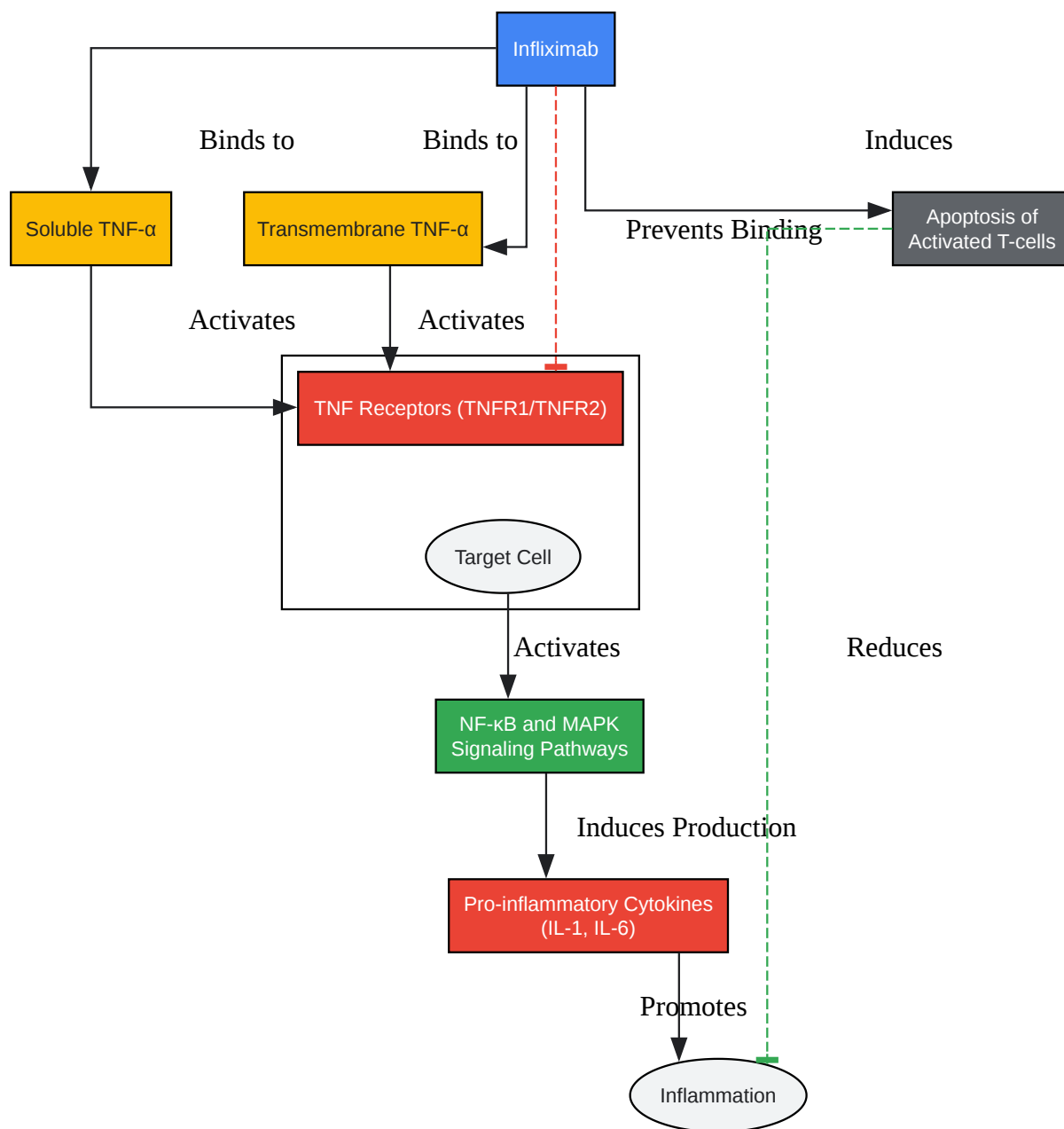
Objective: To determine the biological activity of **Infliximab** by measuring its ability to neutralize the cytotoxic effect of TNF- α on a sensitive cell line (e.g., L929 mouse fibrosarcoma cells).

Methodology:

- Cell Seeding: Seed L929 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Sample Preparation: Prepare a serial dilution of the **Infliximab** sample to be tested.
- Incubation: Pre-incubate the **Infliximab** dilutions with a fixed, suboptimal concentration of TNF- α for a defined period (e.g., 30-60 minutes) at 37°C. This allows **Infliximab** to bind to TNF- α .
- Cell Treatment: Add the **Infliximab**/TNF- α mixtures to the wells containing the L929 cells. Include control wells with cells only, cells with TNF- α only, and cells with **Infliximab** only.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

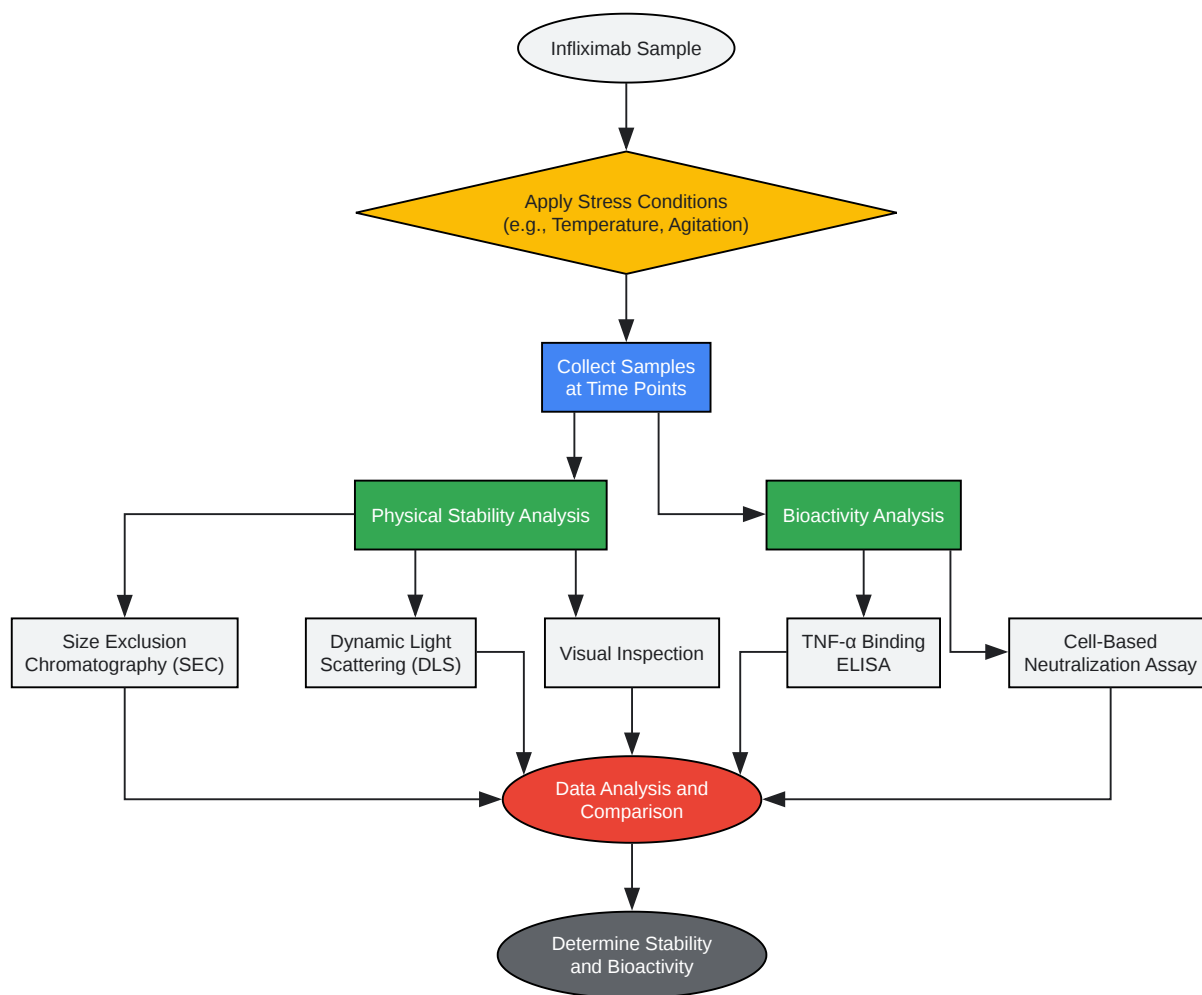
- Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or crystal violet assay.
- Analysis: The absorbance values will be inversely proportional to the cytotoxic effect of TNF- α . **Infliximab**'s neutralizing activity is determined by its ability to protect the cells from TNF- α -induced death. A dose-response curve can be generated to calculate the concentration of **Infliximab** required for 50% neutralization (IC₅₀).

Visualizations



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Caption: **Infliximab**'s mechanism of action.



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Caption: Workflow for **Infliximab** stability testing.

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